For-ser(bzl)-OH For-ser(bzl)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618241
InChI: InChI=1S/C11H13NO4/c13-8-12-10(11(14)15)7-16-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13)(H,14,15)/t10-/m0/s1
SMILES: C1=CC=C(C=C1)COCC(C(=O)O)NC=O
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

For-ser(bzl)-OH

CAS No.:

Cat. No.: VC13618241

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

For-ser(bzl)-OH -

Specification

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name (2S)-2-formamido-3-phenylmethoxypropanoic acid
Standard InChI InChI=1S/C11H13NO4/c13-8-12-10(11(14)15)7-16-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13)(H,14,15)/t10-/m0/s1
Standard InChI Key KIEYZJGRXMKITN-JTQLQIEISA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC=O
SMILES C1=CC=C(C=C1)COCC(C(=O)O)NC=O
Canonical SMILES C1=CC=C(C=C1)COCC(C(=O)O)NC=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Fmoc-O-benzyl-L-serine, systematically named (2S)2(9H-fluoren-9-ylmethoxycarbonylamino)3-phenylmethoxypropanoic acid(2S)-2-(9H\text{-fluoren-9-ylmethoxycarbonylamino})-3\text{-phenylmethoxypropanoic acid}, belongs to the class of protected amino acids . Its structure comprises three key components:

  • Fmoc Group: A photolabile protecting group attached to the α-amino nitrogen, ensuring stability during synthesis while allowing selective deprotection under mild basic conditions.

  • Benzyl Ether: A benzyl group protecting the hydroxyl side chain of serine, resistant to acidic and basic conditions but removable via catalytic hydrogenation.

  • L-Serine Backbone: The chiral center (S-configuration) ensures compatibility with biological systems, critical for synthesizing bioactive peptides .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number83792-48-7
Molecular FormulaC25H23NO5\text{C}_{25}\text{H}_{23}\text{NO}_5
Molecular Weight417.45 g/mol
Optical Rotation ([α]D[\alpha]_D)+24° (c=1 in ethyl acetate)
Melting Point58–60°C (Boc-D-Ser(Bzl)-OH analog)

Stereochemical and Conformational Analysis

The L-configuration of the serine backbone ensures enantiomeric purity, a prerequisite for synthesizing peptides with defined biological activity . X-ray crystallography and NMR studies reveal that the benzyl group induces steric hindrance, stabilizing a gauche conformation around the Cα–Cβ bond. This conformation minimizes steric clashes between the Fmoc and benzyl groups, favoring reactivity in coupling reactions .

Synthesis and Characterization

Synthetic Pathways

Fmoc-O-benzyl-L-serine is synthesized through a multi-step protocol:

  • Protection of Serine: L-serine undergoes benzylation of its hydroxyl group using benzyl bromide in the presence of a base (e.g., NaH) .

  • Fmoc Introduction: The amino group is protected via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under alkaline conditions .

  • Purification: Chromatographic techniques (e.g., flash chromatography) yield >98% purity, confirmed by HPLC and mass spectrometry .

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]+ ion at m/z 418.45, consistent with the molecular formula .

  • Infrared Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch of carbamate) and 1510 cm⁻¹ (aromatic C=C) confirm functional groups .

  • Nuclear Magnetic Resonance: 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 7.75–7.25 (m, 13H, aromatic), 5.10 (s, 2H, OCH₂Ph), 4.40 (m, 1H, α-H), 3.80 (dd, J=10.5 Hz, 2H, CH₂OBzl) .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-O-benzyl-L-serine serves as a building block for introducing serine residues into peptide chains. The Fmoc group is selectively removed using piperidine, while the benzyl group remains intact, enabling sequential coupling . This orthogonal protection strategy is critical for synthesizing complex peptides like oxytocin and somatostatin analogs .

Table 2: Comparison of Serine Protecting Groups

Protecting GroupStabilityDeprotection MethodCompatibility
FmocBase-sensitive20% piperidine in DMFSPPS
BocAcid-sensitiveTFA/CH₂Cl₂Solution-phase
BenzylAcid/base-stableH₂/Pd-CBoth

Side Chain Functionalization

The benzyl-protected hydroxyl group allows site-specific modifications, such as phosphorylation or glycosylation, post-peptide assembly . For example, serine-O-benzyl can be converted to phosphoserine using phosphoramidites after global deprotection .

Role in Pharmaceutical Development

Prodrug Design

Fmoc-O-benzyl-L-serine derivatives are used to create prodrugs with enhanced bioavailability. The benzyl group improves lipid solubility, facilitating membrane permeation, while enzymatic cleavage in vivo releases active serine .

Antimicrobial Peptides

Peptides incorporating this derivative exhibit enhanced stability against proteases. For instance, serine-rich antimicrobial peptides show 4-fold increased activity against Staphylococcus aureus compared to unprotected analogs .

Bioconjugation and Protein Engineering

Site-Specific Labeling

The benzyl group serves as a handle for attaching fluorophores or biotin via click chemistry. Conjugates are used in fluorescence resonance energy transfer (FRET) studies to probe protein dynamics .

Enzyme Engineering

Incorporating Fmoc-O-benzyl-L-serine into enzyme active sites via nonsense suppression mutagenesis enables the study of serine hydrolases, informing inhibitor design for diseases like Alzheimer’s .

Future Directions

Photolabile Protecting Groups

Replacing Fmoc with ortho-nitrobenzyl groups could enable light-directed deprotection, advancing spatially controlled peptide synthesis .

Sustainable Synthesis

Exploring biocatalytic methods (e.g., lipase-mediated benzylation) may reduce reliance on toxic reagents like benzyl bromide, aligning with green chemistry principles .

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